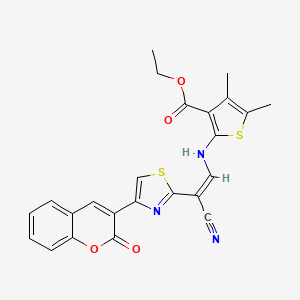

(Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

Description

The compound (Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate features a hybrid structure integrating a thiophene-carboxylate core, a cyano-vinylamino linker, and a thiazole-substituted coumarin moiety. Key structural elements include:

- Cyano-vinylamino group: Enhances electronic conjugation and may participate in hydrogen bonding.

- Coumarin-thiazole substituent: Imparts fluorescence properties and bioactivity (e.g., anti-inflammatory, antimicrobial) associated with coumarin derivatives .

This compound’s structural complexity suggests applications in medicinal chemistry and materials science, though its exact biological profile requires further exploration.

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O4S2/c1-4-30-24(29)20-13(2)14(3)33-22(20)26-11-16(10-25)21-27-18(12-32-21)17-9-15-7-5-6-8-19(15)31-23(17)28/h5-9,11-12,26H,4H2,1-3H3/b16-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKCOWZYMBZQEHV-WJDWOHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, particularly focusing on its antitumor and antioxidant activities.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically starts with the formation of a thiazole ring, followed by the introduction of the coumarin moiety. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₃N₃O₄S |

| Molecular Weight | 313.34 g/mol |

| Functional Groups | Thiazole, Coumarin, Carboxylate |

| Stereochemistry | Z-isomer |

Antitumor Activity

Recent studies indicate that compounds containing thiazole and coumarin moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values in the low micromolar range against A549 human lung adenocarcinoma cells and Jurkat T cells, suggesting potent antitumor activity.

Case Study:

In a study by Evren et al., compounds derived from thiazole exhibited IC50 values of 1.61 µg/mL against Jurkat cells, indicating strong cytotoxicity. The presence of electron-donating groups was found to enhance activity significantly .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Coumarins are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Research Findings:

A study highlighted that derivatives with the coumarin structure demonstrated notable antioxidant activity through DPPH radical scavenging assays. The introduction of specific substituents on the coumarin ring was found to improve the radical-scavenging ability significantly .

The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in cancer proliferation and oxidative stress. Molecular docking studies suggest that this compound may bind effectively to proteins involved in apoptosis pathways, such as Bcl-2, enhancing cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound is compared to three analogues (Table 1):

*Calculated based on formula.

Key Observations :

- The coumarin-thiazole group in the target compound introduces extended conjugation, likely enhancing UV/Vis absorption and fluorescence compared to dimethylphenyl or phenyl analogues .

- The 4-hydroxyphenyl analogue () exhibits improved aqueous solubility due to its polar hydroxyl group, whereas the target compound’s coumarin moiety may reduce solubility in polar solvents .

Table 2: Comparative Bioactivity Data

*No direct data available; inferences based on structural similarity to coumarins and thiazoles.

Analysis :

- Phenyl-substituted analogues () show strong antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups stabilizing radical intermediates .

- The target compound’s coumarin-thiazole group may synergize anti-inflammatory effects via COX-2 inhibition (common in coumarins) and thiazole-mediated enzyme interactions .

Insights :

- The low yield (22%) in highlights challenges in multi-component reactions, suggesting that the target compound’s synthesis may require optimized catalysts or stepwise coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.